N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-15-11-9-14(10-12-15)20-19(24)18-13(2)23(22-21-18)16-7-5-6-8-17(16)25-3/h5-12H,4H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBBYJABLCRARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 4-ethoxyphenyl azide and 2-methoxyphenyl acetylene.
Substitution Reactions: The triazole ring is then functionalized with a carboxamide group. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Final Assembly: The final step involves the coupling of the triazole derivative with 4-ethoxyaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Types and Conditions
The compound undergoes diverse chemical transformations due to its functional groups:
| Reaction Type | Mechanism | Reagents/Conditions | Key Products |
|---|---|---|---|
| Hydrolysis | Cleavage of the carboxamide group | Acidic/basic conditions (e.g., HCl, NaOH) | Carboxylic acid or amine derivatives |
| Nucleophilic Substitution | Replacement of methoxy/ethoxy groups | Thiols, amines, or alkoxides (e.g., NH3, NaSH) | Substituted phenyl derivatives |
| Alkylation/Acylation | Functionalization of the triazole ring | Electrophiles (e.g., alkyl halides, acyl chlorides) | Alkylated/acylated triazole derivatives |
| Oxidation | Modification of ethoxy/methoxy groups | Oxidizing agents (e.g., KMnO4, H2O2) | Ketones, carboxylic acids |
Example Reaction Conditions:
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Amidation : Reaction of triazole carboxylic acid with 4-ethoxyphenylamine in the presence of DCC and 4-dimethylaminopyridine (DMAP).
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Substitution : Replacement of methoxy groups with thiols using NaSH in polar aprotic solvents.
Enzyme Inhibition and Biological Activity
Triazole carboxamides are explored as enzyme inhibitors, leveraging their ability to interact with active sites via hydrogen bonding and hydrophobic interactions:
Mechanistic Insights
-
Target Binding : The carboxamide group enhances solubility and facilitates hydrogen bonding with enzyme residues (e.g., serine in AChE active site) .
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Structure-Activity Relationships (SAR) :
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Methoxy/Ethoxy Groups : Improve lipophilicity, enhancing membrane permeability and enzyme binding.
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Triazole Ring : Provides rigidity and preorganizes the molecule for target interaction.
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Thermodynamic Stability : The triazole ring’s aromaticity and electron-withdrawing effects stabilize intermediates during reactions.
Comparison with Analogous Compounds
| Compound | Key Features | Activity |
|---|---|---|
| N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Methoxy substituent instead of ethoxy | Reduced lipophilicity, altered enzyme inhibition. |
| 1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | Fluorine substituent | Increased stability and binding affinity due to electronegativity. |
| N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Ortho-methoxy substitution | Altered electronic environment, affecting reactivity. |
Spectroscopic Characterization
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its possible interaction with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, which may facilitate binding to biological macromolecules. The ethoxy and methoxy groups could enhance its lipophilicity, improving cell membrane permeability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A : N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives
- Core Structure : Same 1,2,3-triazole-4-carboxamide backbone.
- Key Differences :
- Triazole Substituent : 4-Methylphenyl instead of 2-methoxyphenyl.
- Amide Substituent : Varied amines (e.g., alkyl, aryl) instead of 4-ethoxyphenyl.
Compound B : N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Core Structure : Identical triazole-carboxamide framework.
- Key Differences :
- Triazole Substituent : 4-Isopropylphenyl instead of 2-methoxyphenyl.
- Amide Substituent : 2-Ethoxyphenyl instead of 4-ethoxyphenyl.
- Impact : The isopropyl group enhances steric bulk, while the ethoxy group’s position (2- vs. 4-) alters electronic effects and hydrogen-bonding capacity.
Variations in the Amide Group
Compound C : (S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
- Core Structure : Similar triazole-carboxamide scaffold.
- Key Differences :
- Triazole Substituent : 4-Chlorophenyl instead of 2-methoxyphenyl.
- Amide Substituent : Hydroxypropan-2-yl group instead of 4-ethoxyphenyl.
Compound D : N-(3-Fluoro-4-((2-(pyrrolidine-1-carbonyl)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (B20)
- Core Structure : Triazole-carboxamide with additional pyridine-pyrrolidine moiety.
- Key Differences :
- Triazole Substituent : 4-Fluorophenyl instead of 2-methoxyphenyl.
- Amide Substituent : Fluorophenyl-pyridine hybrid instead of 4-ethoxyphenyl.
- Impact : The fluorophenyl group increases metabolic stability, while the pyridine-pyrrolidine moiety introduces steric and electronic complexity.
Structural and Electronic Effects
Biological Activity
N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 447.5 g/mol. The synthesis typically involves multi-step processes, including:
- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
- Substitution Reactions : Ethoxyphenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions in the presence of bases like potassium carbonate in solvents such as dimethylformamide (DMF) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has demonstrated:
- Cytotoxicity : It exhibits significant cytotoxic effects against various cancer cell lines. For instance, related triazole compounds have shown IC50 values in the nanomolar range against leukemia and solid tumor cell lines .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial dysfunction. Studies indicate that it can lead to morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing .
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has been evaluated for antimicrobial activity:
- Broad-Spectrum Efficacy : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
- Antiproliferative Activity : In a study evaluating various 1H-1,2,3-triazole derivatives, compounds similar to this compound exhibited remarkable antiproliferative activity against leukemia cell lines with GI50 values comparable to established chemotherapeutics like doxorubicin .
- Toxicity Studies : Toxicity assessments have indicated that certain derivatives possess favorable safety profiles in non-cancerous cell lines (e.g., HEK293), making them promising candidates for further development .
Summary of Biological Activities
Q & A
Advanced Research Question
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (e.g., HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity) .
- ADMET Prediction : SwissADME estimates pharmacokinetic profiles (e.g., BBB permeability: low; CYP450 inhibition: moderate) .
- MD Simulations : GROMACS models stability in biological membranes over 100 ns trajectories .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies (e.g., variable IC) arise from:
- Assay Conditions : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Cell Line Heterogeneity : Genetic variations in MCF-7 (e.g., ER+ vs. ER− subtypes) affect response .
- Mitigation Strategies : Standardize protocols (e.g., CLSI guidelines) and validate findings across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
